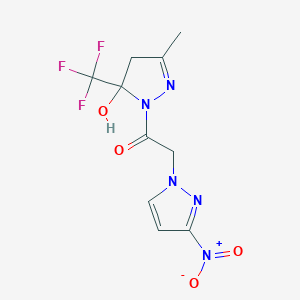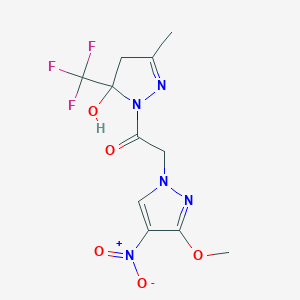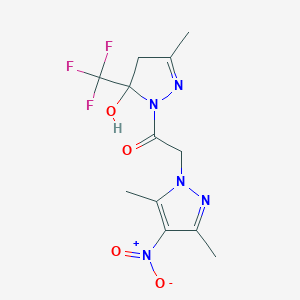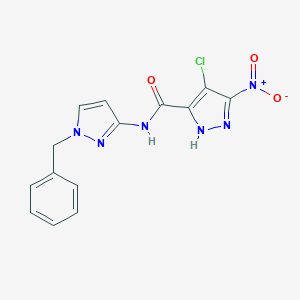![molecular formula C26H26N2O2 B279817 N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide, also known as NMDA receptor antagonist, is a chemical compound that is widely used in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors are a type of ionotropic glutamate receptor that are involved in the regulation of synaptic plasticity and memory formation. N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide block the N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors by binding to the receptor site and preventing the influx of calcium ions into the cell. This blockade results in the inhibition of synaptic plasticity and memory formation.
Biochemical and physiological effects:
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide have been shown to have both biochemical and physiological effects. Biochemically, these compounds inhibit the activity of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors and prevent the influx of calcium ions into the cell. Physiologically, N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists have been shown to have analgesic, anxiolytic, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide have several advantages for lab experiments. These compounds are highly selective for N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors and have a well-defined mechanism of action. They are also highly soluble in organic solvents and can be easily administered to cells or animals. However, there are also some limitations to the use of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists in lab experiments. These compounds can have off-target effects and may not accurately reflect the physiological effects of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor inhibition in vivo.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide. One area of research is the development of more selective N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists that can target specific subtypes of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors. Another area of research is the investigation of the therapeutic potential of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the role of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate this complex process.
Conclusion:
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide is a widely used N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonist that has been extensively studied in the field of neuroscience. These compounds have a well-defined mechanism of action and have potential therapeutic applications in the treatment of neurodegenerative diseases, depression, anxiety, and chronic pain. However, there are also limitations to the use of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists in lab experiments, and further research is needed to fully understand the role of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors in synaptic plasticity and memory formation.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide involves the reaction of 4-morpholinylmethylphenylamine with 2,3-diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists such as N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide have been extensively studied in the field of neuroscience. These compounds are used to study the role of N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptors in synaptic plasticity, memory formation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide receptor antagonists have also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
Propiedades
Fórmula molecular |
C26H26N2O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(E)-N-[3-(morpholin-4-ylmethyl)phenyl]-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C26H26N2O2/c29-26(25(23-11-5-2-6-12-23)19-21-8-3-1-4-9-21)27-24-13-7-10-22(18-24)20-28-14-16-30-17-15-28/h1-13,18-19H,14-17,20H2,(H,27,29)/b25-19+ |
Clave InChI |
ZIZKRLGQUKHJJE-NCELDCMTSA-N |
SMILES isomérico |
C1COCCN1CC2=CC(=CC=C2)NC(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)


![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
